5-Bromo-7-fluorochroman-4-one HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-fluorochroman-4-one HCl is a chemical compound with the molecular formula C9H6BrFO2. It is a derivative of chromanone, a heterobicyclic compound that serves as a building block in medicinal chemistry for the design and synthesis of novel lead compounds . This compound is known for its significant variations in biological activities due to the absence of a double bond between C-2 and C-3 in its structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluorochroman-4-one HCl typically involves the bromination and fluorination of chroman-4-one derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure . The process may also involve the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-7-fluorochroman-4-one HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where bromine or fluorine atoms are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted chromanone derivatives, which exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
5-Bromo-7-fluorochroman-4-one HCl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic properties.
Biology: Studied for its biological activities, including antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-7-fluorochroman-4-one HCl involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity . This interaction can lead to various biological responses, including inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Bromo-7-fluorochroman-4-one HCl include:
Chroman-4-one: A parent compound with a similar structure but lacking the bromine and fluorine substitutions.
7-Bromo-5-fluorochroman-4-one: A closely related compound with the bromine and fluorine atoms in different positions.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C9H7BrClFO2 |
---|---|
Molekulargewicht |
281.50 g/mol |
IUPAC-Name |
5-bromo-7-fluoro-2,3-dihydrochromen-4-one;hydrochloride |
InChI |
InChI=1S/C9H6BrFO2.ClH/c10-6-3-5(11)4-8-9(6)7(12)1-2-13-8;/h3-4H,1-2H2;1H |
InChI-Schlüssel |
HJLKXUARWIKIOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1=O)C(=CC(=C2)F)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.